molecular formula C9H11N5 B101463 4,6,7-Trimethylpteridin-2-amine CAS No. 19153-01-6

4,6,7-Trimethylpteridin-2-amine

Cat. No.: B101463
CAS No.: 19153-01-6
M. Wt: 189.22 g/mol
InChI Key: PIKGILGQDLQKPD-UHFFFAOYSA-N
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Description

4,6,7-Trimethylpteridin-2-amine is a pteridine derivative characterized by a bicyclic heteroaromatic core (pteridine) substituted with three methyl groups at positions 4, 6, and 7, and an amine group at position 2. Pteridine derivatives are structurally related to folate cofactors and exhibit diverse biological activities, often modulated by substituent patterns . For instance, 6-phenyl-pteridine-2,4,7-triamine (CAS 396-01-0), a related pteridine with amino and phenyl substituents, demonstrates the importance of substitution patterns in determining physicochemical and bioactive profiles .

Properties

CAS No.

19153-01-6

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

4,6,7-trimethylpteridin-2-amine

InChI

InChI=1S/C9H11N5/c1-4-5(2)12-8-7(11-4)6(3)13-9(10)14-8/h1-3H3,(H2,10,12,13,14)

InChI Key

PIKGILGQDLQKPD-UHFFFAOYSA-N

SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 4,6,7-Trimethylpteridin-2-amine and related heterocyclic amines:

Compound Name Core Structure Substituents Functional Groups Molecular Formula Key Properties/Activities
This compound Pteridine 4-CH₃, 6-CH₃, 7-CH₃ -NH₂ at position 2 C₉H₁₁N₅ High lipophilicity (inferred)
6-Phenyl-pteridine-2,4,7-triamine Pteridine 6-Ph, -NH₂ at 2,4,7 Three -NH₂ groups C₁₂H₁₁N₇ Potential carcinogenicity focus
3,4,5-Trimethylpyridin-2-amine Pyridine 3-CH₃, 4-CH₃, 5-CH₃ -NH₂ at position 2 C₈H₁₂N₂ High similarity index (0.88–0.98)
5,6-Dichloropyridin-2-amine Pyridine 5-Cl, 6-Cl -NH₂ at position 2 C₅H₄Cl₂N₂ Reactivity influenced by Cl substituents
4-(4-Methylpiperidino)-1,3,5-triazine-2-amine derivatives Triazine Varied aryl groups (e.g., 4-FPh, 4-ClPh) -NH₂ at position 2, piperidine substituent C₁₄H₁₈FN₅ (example) Antileukemic activity (IC₅₀: 0.5–5.0 μM)

Substituent Effects on Properties

  • Pteridine vs.
  • Methyl vs. Amino/Phenyl Groups: Methyl substituents in this compound likely increase steric bulk and lipophilicity compared to amino or phenyl groups in analogs like 6-phenyl-pteridine-2,4,7-triamine. This could reduce water solubility but improve membrane permeability .
  • Halogen vs. Methyl Substituents : Chlorine in 5,6-dichloropyridin-2-amine introduces electronegativity and polarity, contrasting with the electron-donating methyl groups in this compound .

Research Findings and Data

Comparative Bioactivity

Compound Type Bioactivity Highlight Reference
Triazine derivatives Antileukemic (IC₅₀: 0.5–5.0 μM)
Halogenated pyridin-2-amines Reactivity in cross-coupling reactions

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